1,2,3-Hexanetriol, (2R,3S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Hexanetriol, (2R,3S)-rel-, is an organic compound with the molecular formula C6H14O3. It is a stereoisomer of hexanetriol, characterized by the specific spatial arrangement of its hydroxyl groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Hexanetriol, (2R,3S)-rel-, can be synthesized through several methods. One common approach involves the reduction of hexane-1,2,3-trione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of 1,2,3-Hexanetriol, (2R,3S)-rel-, may involve catalytic hydrogenation of hexane-1,2,3-trione using a metal catalyst such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. This method ensures high yield and purity of the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Hexanetriol, (2R,3S)-rel-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexane-1,2,3-trione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of 1,2,3-Hexanetriol can lead to the formation of hexane-1,2-diol or hexane-1,3-diol.
Substitution: The hydroxyl groups in 1,2,3-Hexanetriol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products
Oxidation: Hexane-1,2,3-trione.
Reduction: Hexane-1,2-diol or hexane-1,3-diol.
Substitution: Corresponding halogenated hexanetriol derivatives.
Scientific Research Applications
1,2,3-Hexanetriol, (2R,3S)-rel-, finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1,2,3-Hexanetriol, (2R,3S)-rel-, involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
1,2,3-Hexanetriol, (2R,3S)-rel-, can be compared with other similar compounds such as:
1,2,3-Hexanetriol, (2R,3R)-rel-: Another stereoisomer with different spatial arrangement of hydroxyl groups.
1,2,3-Hexanetriol, (2S,3R)-rel-: A stereoisomer with distinct stereochemistry.
1,2,3-Hexanetriol, (2S,3S)-rel-: Another stereoisomer with unique properties.
The uniqueness of 1,2,3-Hexanetriol, (2R,3S)-rel-, lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its isomers.
Properties
CAS No. |
130855-55-9 |
---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2R,3S)-hexane-1,2,3-triol |
InChI |
InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
XYXCXCJKZRDVPU-NTSWFWBYSA-N |
Isomeric SMILES |
CCC[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CCCC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.